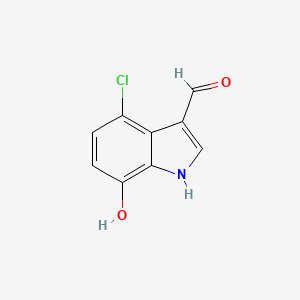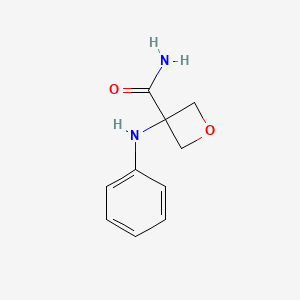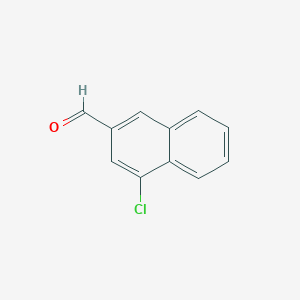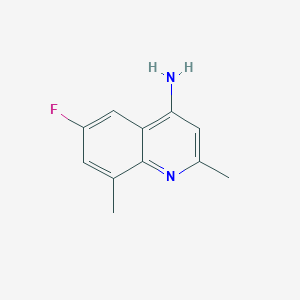![molecular formula C7H15ClO2Si B11904505 [Chloromethyl(dimethyl)silyl] butanoate CAS No. 959080-22-9](/img/structure/B11904505.png)
[Chloromethyl(dimethyl)silyl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)dimethylsilyl butyrate is an organosilicon compound with the molecular formula C7H15ClO2Si
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Chloromethyl)dimethylsilyl butyrate can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane. This process involves the reaction of (chloromethyl)dimethylchlorosilane with water, resulting in the formation of (chloromethyl)dimethylsilanol, which can then be esterified with butyric acid to produce (chloromethyl)dimethylsilyl butyrate .
Industrial Production Methods
Industrial production of (chloromethyl)dimethylsilyl butyrate typically involves large-scale hydrolysis and esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial settings to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)dimethylsilyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The silanol group can undergo condensation reactions to form siloxanes, especially in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Condensation: Acidic or basic catalysts are used to promote the condensation of silanol groups, leading to the formation of siloxanes.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted (chloromethyl)dimethylsilyl derivatives.
Condensation Products: The major products are siloxanes, which are formed through the condensation of silanol groups.
Aplicaciones Científicas De Investigación
(Chloromethyl)dimethylsilyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioisostere in enzyme and pheromone studies
Mecanismo De Acción
The mechanism of action of (Chloromethyl)dimethylsilyl butyrate involves its reactivity with various nucleophiles and its ability to undergo condensation reactions. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and condensation pathways .
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylsilanol: This compound is a precursor to (Chloromethyl)dimethylsilyl butyrate and shares similar reactivity.
(Chloromethyl)dimethylchlorosilane: Another related compound used in the synthesis of (Chloromethyl)dimethylsilyl butyrate.
Uniqueness
(Chloromethyl)dimethylsilyl butyrate is unique due to its combination of a chloromethyl group and a dimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both synthetic organic chemistry and materials science .
Propiedades
Número CAS |
959080-22-9 |
|---|---|
Fórmula molecular |
C7H15ClO2Si |
Peso molecular |
194.73 g/mol |
Nombre IUPAC |
[chloromethyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C7H15ClO2Si/c1-4-5-7(9)10-11(2,3)6-8/h4-6H2,1-3H3 |
Clave InChI |
GHFMVAKTHDHKIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)O[Si](C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)








![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)


